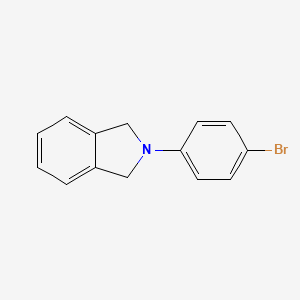
2-(4-Bromophenyl)-1,3-dihydroisoindole
Übersicht
Beschreibung
2-(4-Bromophenyl)-1,3-dihydroisoindole is a chemical compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring. The presence of a bromine atom on the phenyl ring at the 4-position makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-1,3-dihydroisoindole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzylamine with phthalic anhydride under acidic conditions to form the isoindole ring system. The reaction is usually carried out in a solvent such as toluene or xylene, and the mixture is heated to reflux to facilitate the cyclization process.
Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Bromophenyl)-1,3-dihydroisoindole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted with other electrophiles under appropriate conditions.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The isoindole ring can undergo oxidation to form isoindolinones or reduction to form dihydroisoindoles.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitrating agents, sulfonating agents, or halogenating agents can be used.
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Electrophilic Substitution: Products include nitro, sulfonyl, or halogenated derivatives.
Nucleophilic Substitution: Products include azides, thiols, or amines.
Oxidation: Isoindolinones.
Reduction: Dihydroisoindoles.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-1,3-dihydroisoindole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-1,3-dihydroisoindole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The isoindole ring system can also participate in π-π interactions and hydrogen bonding, further influencing its activity.
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-1,3-dihydroisoindole: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-(4-Chlorophenyl)-1,3-dihydroisoindole: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
2-(4-Fluorophenyl)-1,3-dihydroisoindole: Contains a fluorine atom, which can significantly alter its reactivity and interactions.
Uniqueness: The presence of the bromine atom in 2-(4-Bromophenyl)-1,3-dihydroisoindole makes it unique compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity, stability, and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H12BrN |
|---|---|
Molekulargewicht |
274.15 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C14H12BrN/c15-13-5-7-14(8-6-13)16-9-11-3-1-2-4-12(11)10-16/h1-8H,9-10H2 |
InChI-Schlüssel |
AOTLWDQSZSDCEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














